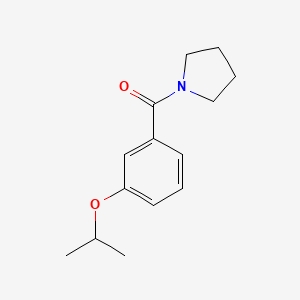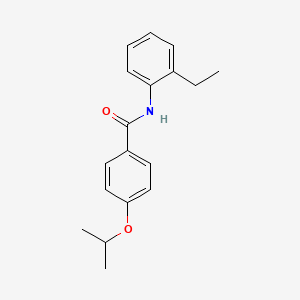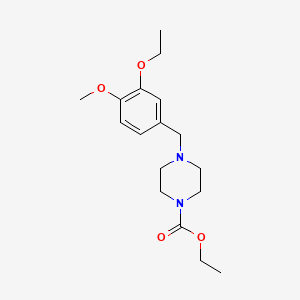![molecular formula C21H21N3O2 B5883061 N-allyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5883061.png)
N-allyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family, which has been extensively studied for its biological activities.
Aplicaciones Científicas De Investigación
N-allyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation (Wang et al., 2017).
Another area of research is its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit their proliferation (Li et al., 2019). This compound has also been studied for its potential as an antibacterial agent (Wang et al., 2017).
Mecanismo De Acción
The mechanism of action of N-allyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes and proteins involved in inflammation and cancer progression. For example, it can inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines (Wang et al., 2017). It can also inhibit the activity of AKT and mTOR, which are involved in cancer cell proliferation and survival (Li et al., 2019).
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. For example, it can reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation (Wang et al., 2017). It can also induce apoptosis in cancer cells and inhibit their proliferation (Li et al., 2019). In addition, this compound has been shown to have antibacterial activity (Wang et al., 2017).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-allyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide in lab experiments is its potential as a multi-target agent. This compound can inhibit the activity of various enzymes and proteins involved in inflammation and cancer progression, making it a promising candidate for drug development (Li et al., 2019).
However, one of the limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to administer in vivo and can limit its bioavailability (Wang et al., 2017).
Direcciones Futuras
There are several future directions for research on N-allyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. One of the major areas of research is its potential as a drug candidate for the treatment of inflammatory diseases and cancer. Further studies are needed to determine the optimal dosage and administration route for this compound.
Another area of research is the development of more soluble analogs of this compound. This could improve its bioavailability and make it a more effective drug candidate.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields. Its anti-inflammatory and anticancer activities make it a promising candidate for drug development. However, further studies are needed to fully understand its mechanism of action and optimize its use as a drug candidate.
Métodos De Síntesis
The synthesis of N-allyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves the reaction of 2-methylbenzoyl chloride with N-allyl-4-methylbenzenesulfonamide in the presence of triethylamine. The resulting product is then treated with sodium azide and copper (I) iodide to produce the final compound. This synthesis method has been reported in a research article by Wang et al. (2017).
Propiedades
IUPAC Name |
2-methyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-4-13-24(21(25)18-8-6-5-7-16(18)3)14-19-22-20(23-26-19)17-11-9-15(2)10-12-17/h4-12H,1,13-14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRWZUJPXHKHOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN(CC=C)C(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(benzylsulfonyl)ethyl]thio}-1,3-benzoxazole](/img/structure/B5882980.png)
![2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide](/img/structure/B5882993.png)
![3-(4-chlorophenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5882998.png)

![3-ethyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5883011.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbutanamide](/img/structure/B5883024.png)


![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5883044.png)
![N'-(2,4-dimethoxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5883047.png)
![methyl 2-(butyrylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5883054.png)


